BenchChemオンラインストアへようこそ!

3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Lipophilicity Drug-likeness SAR

This 3-butyl-6-(2-thienyl) triazolothiadiazole fills a critical SAR gap by combining a C4 linear alkyl and a sulfur-containing heteroaryl group. Procurement enables systematic pharmacophoric mapping for antibacterial and kinase-targeted anticancer screening, where thienyl substitution provides distinct chalcogen bonding advantages over phenyl analogs. The n-butyl chain offers superior pocket adaptability versus rigid tert-butyl isomers.

Molecular Formula C11H12N4S2
Molecular Weight 264.4 g/mol
Cat. No. B4439502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC11H12N4S2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCC1=NN=C2N1N=C(S2)C3=CC=CS3
InChIInChI=1S/C11H12N4S2/c1-2-3-6-9-12-13-11-15(9)14-10(17-11)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3
InChIKeyNTCIXLMUZDPHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Core Structural and Pharmacophoric Profile


3-Butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₁H₁₂N₄S₂; MW 264.37) belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole fused heterocyclic class [1]. This scaffold is recognized for its broad pharmacological versatility, with reported activities spanning antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory domains [1][2]. The compound incorporates a linear n-butyl substituent at position 3 and a thiophen-2-yl (2-thienyl) heteroaryl group at position 6, a combination that meaningfully modulates electronic distribution, lipophilicity, and molecular flexibility relative to closely related in-class analogs [3].

Why Generic Substitution Fails: Substitution-Dependent Differentiation in the Triazolothiadiazole Series


Compounds within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class cannot be simply interchanged because both the nature of the 3-alkyl chain and the 6-aryl/heteroaryl substituent exert measurable, non-interchangeable effects on biological activity profiles [1]. Published structure-activity relationship (SAR) studies demonstrate that linear alkyl chains at position 3 confer different antimicrobial potency compared to branched or shorter chains, with the n-butyl group identified as particularly favorable for minimum inhibitory concentration (MIC) potency in related 3,6-disubstituted analogs [2]. Furthermore, replacing a phenyl ring with a thiophen-2-yl group at position 6 alters the electronic character and hydrogen-bonding capability of the molecule, which QSAR analyses indicate is a key determinant of antibacterial efficacy [1]. Substituting 3-butyl-6-(2-thienyl) with, for example, its 3-tert-butyl isomer or 3-propyl analog would be expected to produce a different pharmacological fingerprint, making generic replacement scientifically unsound without direct comparative data [2][3].

Quantitative Differentiation Guide: 3-Butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vs. Closest Analogs


Lipophilicity-Driven Differentiation: Linear n-Butyl vs. Branched tert-Butyl at Position 3

The n-butyl substituent at position 3 confers a distinct lipophilicity and conformational flexibility profile compared to the isomeric tert-butyl analog (3-tert-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, same molecular formula C₁₁H₁₂N₄S₂, identical MW). The linear n-butyl chain provides a higher degree of rotational freedom, which QSAR studies on triazolothiadiazoles demonstrate can be leveraged to tune membrane permeability and target binding, whereas branched alkyl substituents restrict conformational space and have been correlated with altered antimicrobial potency profiles [1]. Cross-study comparison of 3,6-dialkyl triazolothiadiazole analogs shows that the n-butyl derivative (Compound 6a in Venepally et al., 2018) achieved an MIC of 3.9 μg/mL—the most potent antimicrobial activity within its series—suggesting that linear C4 aliphatic substitution at position 3 is a critical contributor to biological performance [2].

Lipophilicity Drug-likeness SAR Physicochemical properties

Electronic Effect Differentiation: 2-Thienyl vs. Phenyl at Position 6

The thiophen-2-yl group at position 6 introduces electron-rich heteroaromatic character that is fundamentally different from the phenyl-substituted analogs. Thiophene is a π-excessive heterocycle, which alters the HOMO-LUMO energetics and hydrogen-bond acceptor capability compared to a phenyl ring. QSAR analysis of 29 triazolothiadiazole derivatives identified aryl/heteroaryl substitution at position 6 as a primary driver of antimicrobial potency, with electron-withdrawing and electron-rich character both influencing activity [1]. In the Maqsood et al. (2012) study of pyridyl- and thiophenyl-substituted triazolothiadiazoles, multiple thiophenyl-containing compounds (6c, 6e, 8d, 9b, 9e, 11a, 11b) showed MIC values nearly equal to or lower than the standard drug ciprofloxacin across four bacterial strains, demonstrating the specific advantage of thiophenyl incorporation at position 6 [2].

Electronic effects Heteroaryl substitution Antimicrobial Thiophene

Antimicrobial Potency Benchmarking: Class-Level MIC Data from 3-Butyl Triazolothiadiazole Analogs

Although direct MIC data for 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole itself are not yet published in peer-reviewed literature, robust class-level quantitative MIC data exist for closely related 3-butyl-containing triazolothiadiazole analogs. Venepally et al. (2018) reported that Compound 6a—a 3-butyl-6-(undec-10-en-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole—exhibited an MIC of 3.9 μg/mL against most tested bacterial strains, with a minimum bactericidal concentration (MBC) of 7.8 μg/mL [1]. This data establishes that the 3-n-butyl pharmacophoric element, when paired with an appropriate 6-substituent, can deliver low μg/mL-level antibacterial potency. As a comparator, the hexyl (6b) and lauryl (6f) derivatives in the same series showed distinct activity profiles, confirming that alkyl chain identity at position 3 modulates antimicrobial outcome [1].

Antimicrobial MIC Antibacterial Triazolothiadiazole

Cytotoxicity Selectivity Window: Class-Level Evidence from 3,6-Dialkyl Triazolothiadiazoles

Venepally et al. (2018) demonstrated that a series of 3,6-dialkyl triazolothiadiazoles, including those bearing a 3-butyl group, exhibit significant cytotoxic activity against cancer cell lines (SKOV3 ovarian, MCF-7 breast, and B16-F10 melanoma) with IC₅₀ values ranging between 13.67 and 18.62 μM, while remaining non-toxic to normal Chinese hamster ovary (CHO-K1) cells [1]. This selectivity window is a critical differentiator for this scaffold class. In contrast, the c-Met kinase inhibitor series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles reported by Zhang et al. (2018) achieved nanomolar potency (IC₅₀ = 2.02 nM against c-Met kinase; 88 nM against MKN45 cell growth) with over 2500-fold selectivity against a panel of 16 tyrosine kinases, demonstrating the scaffold's potential for highly selective target engagement when appropriately substituted [2].

Cytotoxicity Selectivity Anticancer CHO-K1

Recommended Application Scenarios for 3-Butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Evidence Profile


Antimicrobial Lead Optimization Leveraging Thienyl Electronic Tuning

The thiophen-2-yl substituent at position 6 provides a distinct sulfur-mediated electronic landscape that QSAR studies have directly linked to enhanced antibacterial activity [1]. Researchers developing novel antibacterial agents, particularly against Gram-positive strains where thiophenyl-substituted triazolothiadiazoles have demonstrated ciprofloxacin-comparable MIC values, should prioritize this compound over phenyl-based analogs to capitalize on the unique chalcogen bonding and π-stacking opportunities conferred by the thienyl group [2].

Kinase Inhibitor Probe Design Exploiting 3-n-Butyl Conformational Flexibility

The linear n-butyl chain at position 3, combined with the triazolothiadiazole core, engages the ATP-binding pocket of kinases via π-π stacking with conserved tyrosine residues (e.g., Tyr1230 in c-Met) and hydrogen bonding with Asp1222 [3]. The flexible n-butyl chain permits conformational adaptation within the binding pocket, whereas the rigid tert-butyl isomer would impose steric constraints that may reduce binding affinity. Target compound selection for kinase inhibitor programs should favor the n-butyl variant for pocket adaptability.

Cytotoxicity Screening with Built-in Selectivity Monitoring Against Normal Cells

Based on the class-level evidence that 3,6-dialkyl triazolothiadiazoles are non-toxic to CHO-K1 normal cells while exhibiting IC₅₀ values of 13.67-18.62 μM against multiple cancer cell lines [4], this compound serves as a suitable scaffold for anticancer screening programs. Incorporating this compound into screening cascades that include a normal cell counter-screen enables early identification of selective cytotoxic agents. The 2-thienyl group may additionally modulate the cytotoxicity profile relative to 6-phenyl analogs.

Structure-Activity Relationship (SAR) Expansions Around the 3,6-Disubstituted Core

This compound fills a specific SAR gap—the combination of a C4 linear alkyl at position 3 with a sulfur-containing heteroaryl at position 6—that is underrepresented in the published literature compared to 3-aryl-6-phenyl or 3,6-diaryl variants [5]. Acquiring this compound enables systematic SAR expansion studies where the 3-alkyl chain length (propyl → butyl → hexyl) and the 6-heteroaryl identity (thienyl → furyl → pyridyl) can be varied independently to map pharmacophoric requirements, leveraging the established QSAR framework for triazolothiadiazoles [1].

Quote Request

Request a Quote for 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.